Octyl hexanoate

Description

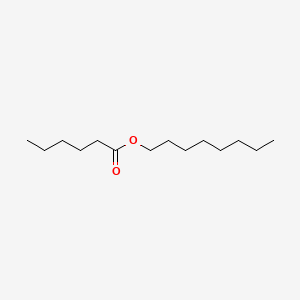

Structure

3D Structure

Properties

IUPAC Name |

octyl hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2/c1-3-5-7-8-9-11-13-16-14(15)12-10-6-4-2/h3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNMHJVRZHGAAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197620 | |

| Record name | Octyl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4887-30-3 | |

| Record name | Octyl hexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4887-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl hexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004887303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4887-30-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53816 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octyl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl hexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.181 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTYL HEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19B54293W4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Octyl Hexanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl hexanoate (CAS No. 4887-30-3), also known as n-octyl caproate, is the ester formed from the condensation of hexanoic acid and n-octanol.[1] It is a colorless to pale yellow liquid at room temperature, recognized for its mild, fruity aroma.[1] This compound is utilized in the flavor and fragrance industries and finds applications in cosmetics and personal care products as an emollient and solvent.[1] A thorough understanding of its physicochemical properties is essential for its application in various scientific and industrial fields, including formulation science and drug delivery systems, where solubility and partitioning behavior are critical.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Units | Conditions | Source(s) |

| General | ||||

| Molecular Formula | C₁₄H₂₈O₂ | [2][3] | ||

| Molecular Weight | 228.37 | g/mol | [2] | |

| Appearance | Colorless to pale yellow liquid | Room Temperature | [1] | |

| Odor | Mild, fruity | [1] | ||

| Physical Properties | ||||

| Density | 0.850 - 0.856 | g/cm³ | 25 °C | [4] |

| 0.8645 | g/cm³ | [1] | ||

| Boiling Point | 274.00 - 275.00 | °C | 760.00 mm Hg | [4] |

| 233.20 | °C | [1] | ||

| Melting Point | -28.00 | °C | 760.00 mm Hg | [4] |

| -33.00 | °C | [1] | ||

| Vapor Pressure | 0.005 | mmHg | 25.00 °C (estimated) | [4] |

| Refractive Index | 1.420 - 1.426 | 20.00 °C | [4] | |

| Solubility | ||||

| Water | 0.3631 | mg/L | 25 °C (estimated) | [4] |

| Limited | [1] | |||

| Organic Solvents | Soluble in alcohol and hexane | [1][4] | ||

| Partitioning | ||||

| logP (o/w) | 5.880 | (estimated) | [4] | |

| 5.3 | (XLogP3) | [2] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of esters like this compound are described below. These are generalized methods commonly employed in organic chemistry.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For this compound, several methods can be employed:

-

Distillation Method : A simple or fractional distillation apparatus is set up with the this compound sample in the distilling flask.[5] The liquid is heated, and as it boils, the vapor rises and is condensed. The temperature at which the liquid-vapor equilibrium is established, indicated by a stable temperature reading on the thermometer in the vapor path, is recorded as the boiling point.[5]

-

Reflux Method : The sample is placed in a round-bottom flask with a condenser attached vertically.[6] The liquid is heated to a boil, and the temperature of the vapor below the condenser is measured. This temperature, once stabilized, represents the boiling point.[6]

-

Thiele Tube Method : A small amount of the sample is placed in a small test tube, and an inverted capillary tube is added.[6] The setup is attached to a thermometer and heated in a Thiele tube containing oil. A stream of bubbles will emerge from the capillary tube. The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is the boiling point.[6][7]

Determination of Melting Point

The melting point is the temperature at which a solid transitions into a liquid. For a substance like this compound, which is a liquid at room temperature, this would be its freezing point.

-

Capillary Method : A sample of solidified this compound is introduced into a capillary tube.[8][9] The tube is placed in a melting point apparatus, where it is heated slowly.[8] The temperature range from which the first droplet of liquid appears to when the entire solid has melted is recorded as the melting point range.[9] A sharp melting point range is indicative of high purity.[8]

Determination of Density

Density is the mass per unit volume of a substance.

-

Pycnometer Method : A pycnometer, a flask with a specific volume, is weighed empty and then weighed again when filled with the this compound sample at a controlled temperature. The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Solubility

Solubility is the ability of a substance to dissolve in a solvent.

-

Visual Method : A known volume of a solvent (e.g., water, ethanol, hexane) is taken in a test tube. Small, measured amounts of this compound are added incrementally with agitation.[10] The point at which no more ester dissolves, indicated by the formation of a separate layer or persistent cloudiness, is noted.[10] This allows for a qualitative or semi-quantitative determination of solubility. For quantitative analysis, the saturated solution is analyzed to determine the concentration of the dissolved ester.[11]

Synthesis Workflow

This compound is synthesized via Fischer esterification, a reaction between a carboxylic acid (hexanoic acid) and an alcohol (octanol) in the presence of an acid catalyst.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | C14H28O2 | CID 21006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hexanoic acid, octyl ester [webbook.nist.gov]

- 4. This compound, 4887-30-3 [thegoodscentscompany.com]

- 5. csub.edu [csub.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Video: Boiling Points - Concept [jove.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scribd.com [scribd.com]

- 11. ochemonline.pbworks.com [ochemonline.pbworks.com]

The Occurrence of Octyl Hexanoate in Fruits: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl hexanoate, a fatty acid ester, is a volatile organic compound that contributes to the characteristic aroma profiles of numerous fruits. Its presence and concentration can significantly influence the sensory perception and consumer acceptance of these natural products. Understanding the natural occurrence, biosynthesis, and analytical methodologies for this compound is crucial for researchers in fields ranging from food science and agriculture to drug development, where natural product chemistry plays a vital role. This technical guide provides an in-depth overview of this compound in fruits, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biochemical pathways and analytical workflows.

Natural Occurrence and Quantitative Data

This compound has been identified as a volatile component in a variety of fruits, although its concentration can vary significantly depending on the fruit species, cultivar, ripeness, and analytical methodology employed. The following table summarizes the quantitative data available in the scientific literature for the occurrence of this compound and related hexanoate esters in several fruits.

| Fruit Species | Cultivar/Variety | Compound | Concentration | Reference(s) |

| Apple (Malus domestica) | 40 Cultivars (Peel) | Hexyl hexanoate | Average > 700 µg/kg FW | [1] |

| 'Honey Crisps' (Peel) | Hexyl hexanoate | Part of total volatiles of 27,813.56 ± 2310.07 µg/kg FW | [1] | |

| 'Huashuo' (Peel) | Hexyl hexanoate | Part of total volatiles of 2041.27 ± 120.36 µg/kg FW | [1] | |

| Strawberry (Fragaria × ananassa) | 'Tokun' | 1-Octyl hexanoate | Higher relative content | [2] |

| 'S5' | Octyl acetate | High levels detected | [2] | |

| Freeze-dried puree | This compound | One of the higher concentration volatiles | [3] | |

| Pear (Pyrus spp.) | 'Nanguoli' & 'Dangshansuli' | Hexyl and hexanoate esters | Present, levels vary with precursors | [4] |

| 'Dr. Guyot' | Hexyl hexanoate | Content increased during storage | ||

| Banana (Musa spp.) | 'Brazilian' | Hexyl hexanoate | 0.15% (Green) - 1.52% (Turning) of total volatiles | |

| Passion Fruit (Passiflora edulis) | Purple Variety | This compound | Significantly higher concentration than yellow variety | [5] |

| Yellow Variety | This compound | <0.1% of total volatiles | [6][7] |

Note: Data is presented as reported in the cited literature. FW denotes fresh weight. Relative content refers to the percentage of the total volatile compounds. Direct comparison between studies may be challenging due to variations in analytical methods and reporting units.

Biosynthesis of this compound in Fruits

The formation of this compound in fruits is a result of the general ester biosynthesis pathway, which is primarily active during fruit ripening. This pathway involves the convergence of fatty acid metabolism and the action of alcohol acyltransferases (AATs).

The biosynthesis can be summarized in the following key steps:

-

Precursor Formation:

-

Hexanoyl-CoA: Straight-chain acyl-CoAs, such as hexanoyl-CoA, are derived from the β-oxidation of fatty acids.

-

Octanol: The alcohol precursor, octanol, is also generated from the fatty acid metabolism pathway. Fatty acids are first converted to aldehydes by the action of lipoxygenase (LOX) and hydroperoxide lyase (HPL), and these aldehydes are subsequently reduced to their corresponding alcohols by alcohol dehydrogenase (ADH).

-

-

Esterification:

-

The final step is the condensation of hexanoyl-CoA and octanol, catalyzed by an alcohol acyltransferase (AAT) . AATs are a diverse family of enzymes that exhibit varying degrees of substrate specificity, which is a key factor in determining the specific ester profile of a fruit. The availability of both the acyl-CoA and alcohol substrates also plays a crucial role in the rate of ester production.[4][8]

-

Kinetic studies on AATs from various fruits have provided insights into their substrate preferences. For instance, AAT from strawberry (Fragaria × ananassa) has been shown to have a high affinity for hexanoyl-CoA.[9] The enzyme's activity also increases with the chain length of the alcohol substrate, with a high affinity for octanol.[10]

Experimental Protocols: Analysis of Fruit Volatiles

The standard and most widely used method for the analysis of volatile compounds like this compound in fruits is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

General Protocol for HS-SPME-GC-MS Analysis

This protocol provides a generalized procedure based on common practices in the cited literature. Optimization of specific parameters is often necessary for different fruit matrices.

1. Sample Preparation:

-

Collect fresh, ripe fruit samples.

-

Homogenize a known weight of the fruit tissue (e.g., 1-5 g) in a blender or with a mortar and pestle, often under cryogenic conditions (liquid nitrogen) to prevent enzymatic degradation and loss of volatiles.

-

Transfer the homogenized sample to a headspace vial (e.g., 20 mL).

-

Add a saturated salt solution (e.g., NaCl) to the vial to increase the ionic strength of the matrix, which enhances the release of volatile compounds into the headspace.

-

Add a known concentration of an internal standard (e.g., 2-octanol) for quantification purposes.

-

Seal the vial immediately with a PTFE/silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for a broad range of volatile compounds.

-

Equilibration: Incubate the sealed vial at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 minutes) with agitation to allow the volatiles to partition into the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) at the same temperature to adsorb the volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Immediately after extraction, insert the SPME fiber into the hot GC injection port (e.g., 250 °C) for thermal desorption of the analytes onto the GC column.

-

Gas Chromatograph (GC) Conditions:

-

Column: A polar capillary column (e.g., DB-WAX, HP-INNOWAX) is typically used for the separation of esters and other volatile compounds.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Oven Temperature Program: A temperature gradient is used to separate the compounds, for example:

-

Initial temperature of 40 °C for 2-3 minutes.

-

Ramp up to 150-180 °C at a rate of 3-5 °C/min.

-

Ramp up to 220-240 °C at a rate of 5-10 °C/min and hold for 5-10 minutes.

-

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 250 °C.

-

4. Data Analysis and Quantification:

-

Identification: Identify the volatile compounds by comparing their mass spectra with reference spectra in libraries (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards.

-

Quantification: Quantify the concentration of this compound by comparing the peak area of the analyte to the peak area of the internal standard and using a calibration curve generated from standard solutions of this compound.

References

- 1. static.igem.org [static.igem.org]

- 2. Characteristic-Aroma-Component-Based Evaluation and Classification of Strawberry Varieties by Aroma Type - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. api.pageplace.de [api.pageplace.de]

- 6. t27.ir [t27.ir]

- 7. lib3.dss.go.th [lib3.dss.go.th]

- 8. Molecular dynamics simulation and site-directed mutagenesis of alcohol acyltransferase: a proposed mechanism of catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Catalytic properties of alcohol acyltransferase in different strawberry species and cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural and Affinity Determinants in the Interaction between Alcohol Acyltransferase from F. x ananassa and Several Alcohol Substrates: A Computational Study | PLOS One [journals.plos.org]

An In-depth Technical Guide to the Thermodynamic Properties of Octyl Hexanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl hexanoate (C₁₄H₂₈O₂), a carboxylic ester, is a compound of interest in various scientific and industrial fields, including as a flavoring agent and in the formulation of fragrances.[1][2] A thorough understanding of its thermodynamic properties is crucial for process design, safety assessments, and predicting its behavior in various systems. This technical guide provides a comprehensive overview of the available thermodynamic data for this compound, details on the experimental methodologies for their determination, and a visualization of a general experimental workflow.

Physicochemical Properties of this compound

| Property | Value | Unit | Source(s) |

| Molecular Formula | C₁₄H₂₈O₂ | - | [3][4][5][6][7] |

| Molar Mass | 228.37 | g/mol | [3][4][8] |

| Appearance | Colorless to pale yellow liquid | - | [1] |

| Odor | Mild, fruity | - | [1] |

| Melting Point | -28.00 | °C | [2][9] |

| Boiling Point | 274.00 to 275.00 | °C (at 760.00 mm Hg) | [2] |

| Density (Liquid) | 0.8645 | g/cm³ | [1] |

| Vapor Pressure | 0.005000 | mmHg (at 25.00 °C, est.) | [2] |

| Flash Point | 120.00 | °C | [2] |

| Solubility in Water | 0.3631 | mg/L (at 25 °C, est.) | [2] |

| logP (o/w) | 5.880 | - (est.) | [2] |

Thermodynamic Data of this compound

The following tables summarize the key thermodynamic data for this compound, primarily sourced from the NIST/TRC Web Thermo Tables.[3]

Enthalpy and Gibbs Free Energy

| Property | State | Value | Unit | Source(s) |

| Standard Enthalpy of Formation | Gas | - | kJ/mol | [3] |

| Standard Enthalpy of Formation | Liquid | - | kJ/mol | [3] |

| Standard Gibbs Free Energy of Formation | - | -166.92 | kJ/mol | [8] |

| Enthalpy of Vaporization | - | - | kJ/mol | [3][8] |

| Enthalpy of Fusion | - | - | kJ/mol | [8] |

Note: Specific values for some properties were not available in the public search results.

Heat Capacity

| Property | Condition | Temperature Range | Unit | Source(s) |

| Heat Capacity at Constant Pressure (Cp) | Ideal Gas | 200 - 1000 K | J/(mol·K) | [3] |

| Heat Capacity at Saturation Pressure | Liquid in equilibrium with Gas | 245.1 - 693.84 K | - | [3] |

Other Thermodynamic Properties

| Property | State | Temperature Range | Unit | Source(s) |

| Enthalpy | Ideal Gas | 200 - 1000 K | - | [3] |

| Enthalpy | Liquid in equilibrium with Gas | 245.1 - 693.84 K | - | [3] |

| Entropy | - | - | J/(mol·K) | [10] |

Note: Specific values for some properties were not available in the public search results.

Experimental Protocols for Thermodynamic Data Determination

The determination of the thermodynamic properties of esters like this compound involves a combination of synthesis, purification, and specialized analytical techniques.

Synthesis and Purification

-

Synthesis via Fischer Esterification : A common method for synthesizing esters is the Fischer esterification, which involves reacting a carboxylic acid (hexanoic acid) with an alcohol (1-octanol) in the presence of an acid catalyst, typically sulfuric acid.[11] The reaction is reversible, and the yield can be maximized by removing water as it is formed.[11]

-

Purification : The synthesized ester must be purified to a high degree to ensure accurate thermodynamic measurements. This is often achieved through techniques such as distillation, chromatography, and washing with appropriate solvents to remove unreacted starting materials and the catalyst. The purity is then confirmed using methods like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.[12]

Calorimetry

-

Differential Scanning Calorimetry (DSC) : DSC is a primary technique used to measure the heat flow to or from a sample as a function of temperature or time. It is employed to determine:

-

Bomb Calorimetry : This technique is used to determine the enthalpy of combustion. The substance is combusted in a constant-volume container (a "bomb") with excess oxygen. The heat released during the combustion is measured, which allows for the calculation of the standard enthalpy of formation.[13]

Vapor Pressure Measurement

-

Knudsen Effusion Method : This method is suitable for determining the vapor pressure of substances with low volatility. The rate of effusion of the substance's vapor through a small orifice into a vacuum is measured, from which the vapor pressure can be calculated.[13]

-

Static or Dynamic Methods : For more volatile substances, static methods (measuring the pressure of the vapor in equilibrium with the liquid) or dynamic methods (measuring the boiling point at different pressures) can be used.

Chemical Equilibrium Studies

The Gibbs free energy of reaction can be determined by studying the chemical equilibrium of a reaction involving the substance of interest, such as its formation or hydrolysis. The equilibrium constant (K) is determined experimentally at various temperatures, often using gas-liquid chromatography to analyze the composition of the equilibrium mixture.[10][13] The Gibbs free energy change is then calculated using the equation:

ΔG° = -RTln(K)

The enthalpy and entropy of the reaction can be determined from the temperature dependence of the equilibrium constant using the van 't Hoff equation.[10][13]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of the thermodynamic properties of an ester like this compound.

Caption: Experimental workflow for determining thermodynamic properties.

Conclusion

This guide provides a consolidated source of thermodynamic data for this compound and outlines the fundamental experimental methodologies for their determination. The presented data and protocols are essential for researchers and professionals in fields requiring a deep understanding of the physicochemical behavior of this compound. The provided workflow visualization offers a clear overview of the experimental process, from synthesis to data analysis.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound, 4887-30-3 [thegoodscentscompany.com]

- 3. This compound -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 4. This compound | C14H28O2 | CID 21006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Hexanoic acid, octyl ester [webbook.nist.gov]

- 6. Hexanoic acid, octyl ester [webbook.nist.gov]

- 7. GSRS [precision.fda.gov]

- 8. Octanoic acid, hexyl ester (CAS 1117-55-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Ester - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of Octyl Hexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of octyl hexanoate (C₁₄H₂₈O₂), a fatty acid ester. This document details the expected data from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). Included are detailed experimental protocols for acquiring this data and a visual representation of the analytical workflow.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data for the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2' (O-CH₂ -(CH₂)₆-CH₃) | 4.06 | Triplet (t) | 6.7 | 2H |

| H-2 (O=C-CH₂ -(CH₂)₃-CH₃) | 2.29 | Triplet (t) | 7.5 | 2H |

| H-3' (O-CH₂-CH₂ -(CH₂)₅-CH₃) | 1.62 | Quintet (p) | 7.0 | 2H |

| H-3 (O=C-CH₂-CH₂ -(CH₂)₂-CH₃) | 1.62 | Quintet (p) | 7.4 | 2H |

| H-4' to H-7' & H-4 to H-5 | 1.29 | Multiplet (m) | - | 16H |

| H-8' (O-(CH₂)₇-CH₃ ) | 0.89 | Triplet (t) | 7.0 | 3H |

| H-6 (O=C-(CH₂)₄-CH₃ ) | 0.89 | Triplet (t) | 7.0 | 3H |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. Data is based on typical values for long-chain esters and may vary slightly based on solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon (Position) | Chemical Shift (δ, ppm) |

| C-1 (O=C -CH₂-(CH₂)₃-CH₃) | 173.9 |

| C-1' (O-C H₂-(CH₂)₆-CH₃) | 64.4 |

| C-2 (O=C-C H₂-(CH₂)₃-CH₃) | 34.4 |

| C-3 (O=C-CH₂-C H₂-(CH₂)₂-CH₃) | 31.5 |

| C-2' (O-CH₂-C H₂-(CH₂)₅-CH₃) | 28.7 |

| C-4' to C-7' & C-4 | 22.6 - 31.7 |

| C-5 (O=C-(CH₂)₃-C H₂-CH₃) | 22.4 |

| C-8' (O-(CH₂)₇-C H₃) | 14.1 |

| C-6 (O=C-(CH₂)₄-C H₃) | 14.0 |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. Data is based on typical values for long-chain esters and may vary slightly based on solvent and experimental conditions.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2957, 2927, 2857 | C-H stretch | Alkane |

| 1740 | C=O stretch | Ester |

| 1465 | C-H bend | Alkane |

| 1378 | C-H bend | Alkane |

| 1168 | C-O stretch | Ester |

Note: Peak positions can vary slightly depending on the sample state (neat, solution) and instrument.

Table 4: GC-MS Fragmentation Data for this compound[1]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 41 | 63.84 | [C₃H₅]⁺ |

| 43 | 99.99 | [C₃H₇]⁺ or [CH₃CO]⁺ |

| 71 | 49.84 | [C₅H₁₁]⁺ |

| 99 | 57.65 | [C₆H₁₁O]⁺ (from hexanoyl group) |

| 117 | 88.02 | [C₆H₁₃O₂]⁺ (McLafferty rearrangement product) |

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of this compound.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Filter the solution through a pipette with a cotton plug into a clean, dry 5 mm NMR tube.

-

-

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: 240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Temperature: 298 K.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale to the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons of the this compound molecule.

-

FT-IR Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (Neat Liquid):

-

Place one drop of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first to create a thin liquid film.

-

-

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

-

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Mode: Transmittance or Absorbance.

-

-

Data Acquisition and Processing:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the prepared sample in the spectrometer and acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups in this compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound for structural confirmation.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.

-

-

Instrumentation:

-

A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

-

GC Parameters:

-

Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Injection Mode: Split or splitless, depending on the sample concentration.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230°C.

-

Mass Range: m/z 40-400.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of this peak to identify the molecular ion (if present) and the characteristic fragment ions.

-

Compare the obtained fragmentation pattern with known fragmentation mechanisms for esters to confirm the structure.

-

Visualized Workflows and Pathways

Spectroscopic Analysis Workflow

Caption: Overall workflow for the spectroscopic analysis of this compound.

Mass Spectrometry Fragmentation Pathways

Caption: Key fragmentation pathways of this compound in EI-MS.

The Solubility of Octyl Hexanoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl hexanoate (C₁₄H₂₈O₂), a fatty acid ester, is a colorless to pale yellow liquid recognized for its characteristic fruity aroma.[1] Beyond its applications in the fragrance and flavor industries, its physicochemical properties, particularly its solubility, are of significant interest in various scientific domains, including pharmaceuticals and material science.[1] In drug development, for instance, understanding the solubility of ester-based compounds is crucial for formulation, as it influences dissolution rates and bioavailability. This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, addresses the current limitations in available quantitative data, and presents a detailed experimental protocol for its determination.

This compound's molecular structure, characterized by a non-polar octyl chain and a moderately polar hexanoate group, dictates its solubility behavior. Following the principle of "like dissolves like," it is readily soluble in non-polar organic solvents while exhibiting limited solubility in polar solvents such as water.[1] The estimated aqueous solubility of this compound is approximately 0.3631 mg/L at 25°C, highlighting its hydrophobic nature.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₈O₂ | [1] |

| Molecular Weight | 228.37 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 274.00 to 275.00 °C @ 760.00 mm Hg | |

| Melting Point | -28.00 °C | |

| Density | 0.850 to 0.856 g/cm³ @ 25.00 °C | |

| logP (o/w) | 5.880 (estimated) | |

| Aqueous Solubility | 0.3631 mg/L @ 25 °C (estimated) |

Solubility Data

Qualitative Solubility of this compound

This compound is generally described as being soluble in alcohol and other organic solvents.[1] Its non-polar character, owing to the long alkyl chains, makes it miscible with hydrocarbons and other non-polar solvents.

Quantitative Solubility of Structurally Similar Esters

In the absence of specific quantitative data for this compound, the solubility of shorter-chain hexanoate esters, methyl hexanoate and ethyl hexanoate, can provide an indication of the expected trends. It is important to note that the longer octyl chain in this compound will generally lead to lower solubility in polar solvents and higher solubility in non-polar solvents compared to its methyl and ethyl counterparts.

Table 2: Solubility of Methyl Hexanoate and Ethyl Hexanoate in Various Solvents

| Solute | Solvent | Temperature (°C) | Solubility | Reference |

| Methyl Hexanoate | Water | 20 | 1.33 mg/mL | [2] |

| Chloroform | 25 | 100 mg/mL (clear) | ||

| Ethyl Hexanoate | Water | 25 | Insoluble | |

| Ethanol | 25 | Soluble |

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent. This method is widely applicable and can be adapted for various solute-solvent systems.

Principle

The gravimetric method involves preparing a saturated solution of the solute (this compound) in a specific solvent at a constant temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined. From these measurements, the solubility can be calculated and expressed in various units, such as g/100 mL or mol/L.

Materials and Apparatus

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic water bath or incubator

-

Calibrated volumetric flasks and pipettes

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or watch glass

-

Drying oven

-

Desiccator

Experimental Workflow

References

The Occurrence and Analysis of Octyl Hexanoate in Essential Oils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl hexanoate, a fatty acid ester, is a naturally occurring compound found in a variety of plants. It is recognized for its characteristic fruity and waxy aroma, contributing to the scent profile of several essential oils. This technical guide provides an in-depth overview of the discovery and quantitative analysis of this compound in essential oils, with a focus on Zosima absinthifolia and Heracleum persicum. The guide details the experimental protocols for its identification and quantification and explores the current understanding of its biological activities. This document is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, analytical chemistry, and drug discovery.

Data Presentation: Quantitative Analysis of this compound

The concentration of this compound can vary significantly depending on the plant species, geographical origin, and the specific part of the plant used for oil extraction. The following tables summarize the quantitative data from various studies on the essential oils of Zosima absinthifolia and Heracleum persicum.

Table 1: Quantitative Analysis of this compound in Zosima absinthifolia Essential Oil

| Plant Part | Geographical Origin | Percentage of this compound (%) | Reference |

| Fruits | Northern Cyprus (Lefke) | 18.6 | [1] |

| Fruits | Northern Cyprus (Girne/Alevkayası) | 19.8 | [1] |

| Fruits | Turkey | 31.9 | [1] |

Table 2: Quantitative Analysis of this compound in Heracleum persicum Essential Oil

| Plant Part | Geographical Origin | Percentage of this compound (%) | Reference |

| Unripe Seeds | Not Specified | Not explicitly quantified, but present | [2] |

| Ripe Seeds | Not Specified | Not explicitly quantified, but present | [2] |

Experimental Protocols

The primary analytical techniques for the identification and quantification of this compound in essential oils are Gas Chromatography (GC) coupled with Mass Spectrometry (MS) and Flame Ionization Detection (FID).

Essential Oil Extraction

A common method for extracting essential oils from plant material is hydrodistillation.

-

Apparatus: Clevenger-type apparatus.

-

Procedure:

-

The dried plant material (e.g., fruits, seeds) is ground into a coarse powder.

-

A known quantity of the powdered material is placed in a flask with distilled water.

-

The mixture is heated to boiling, and the steam, carrying the volatile essential oil components, is condensed.

-

The essential oil, being immiscible with water, is collected from the condensate.

-

The collected oil is dried over anhydrous sodium sulfate to remove any residual water.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis for Identification

GC-MS is used for the qualitative analysis of the essential oil to identify its components, including this compound.

-

Instrumentation: A GC system coupled to a Mass Spectrometer.

-

Typical GC Conditions:

-

Column: A non-polar capillary column, such as HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: An initial temperature of 60°C, held for a few minutes, followed by a ramp up to a final temperature of around 240-280°C at a rate of 3-5°C/min.

-

Injector Temperature: 250°C.

-

Injection Mode: Split mode (e.g., split ratio of 1:50 or 1:100).

-

-

Typical MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

-

Component Identification: The identification of this compound is achieved by comparing its mass spectrum and retention index with those of authentic standards and with data from mass spectral libraries (e.g., NIST, Wiley).

Gas Chromatography-Flame Ionization Detection (GC-FID) for Quantification

GC-FID is used for the quantitative analysis of the identified components.

-

Instrumentation: A GC system equipped with a Flame Ionization Detector.

-

GC Conditions: The same column and temperature program as in the GC-MS analysis are typically used to ensure comparable retention times.

-

Quantification Method: The percentage composition of the essential oil components is calculated from the GC peak areas using the normalization method, where the area of each peak is expressed as a percentage of the total area of all peaks. For more accurate quantification, an internal standard method can be employed.

Mandatory Visualization

Experimental Workflow for this compound Analysis

Caption: A flowchart illustrating the key steps in the extraction, identification, and quantification of this compound from plant materials.

Biological Activities and Signaling Pathways

Currently, there is limited research available on the specific biological activities and signaling pathways directly modulated by isolated this compound. The biological effects of essential oils containing this compound are often attributed to the synergistic action of their various components.

Some studies on essential oils rich in this compound have reported general antimicrobial and cytotoxic activities. For instance, the essential oil of Heracleum persicum, which contains octyl acetate and other esters, has demonstrated cytotoxic effects against certain cancer cell lines. However, these effects cannot be solely attributed to this compound without further investigation.[3][4]

Computational studies on compounds structurally related to this compound, such as octyl glucoside esters, have explored their potential interactions with microbial enzymes. These in silico studies suggest that the lipophilic octyl chain can facilitate interactions with biological membranes, but experimental validation is required.

The antifungal activity of octyl gallate, another octyl ester, has been linked to the induction of reactive oxygen species (ROS) and the disruption of mitochondrial function in fungi. While octyl gallate is structurally different from this compound, this finding suggests a potential area of investigation for the bioactivity of other long-chain fatty acid esters.

Proposed General Mechanism of Action for Lipophilic Esters

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. researchgate.net [researchgate.net]

- 3. Heracleum persicum Desf. ex Fisch., C.A.Mey. & Avé-Lall. fruit essential oil: content, antimicrobial activity and cytotoxicity against ovarian cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heracleum persicum Desf. ex Fisch., C.A.Mey. & Avé-Lall. fruit essential oil: content, antimicrobial activity and cytotoxicity against ovarian cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical Deep Dive into the Molecular Structure of Octyl Hexanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl hexanoate, a fatty acid ester with the chemical formula C₁₄H₂₈O₂, is a compound of interest in various fields, including the cosmetic, flavor, and pharmaceutical industries. Its utility often hinges on its physicochemical properties, which are intrinsically linked to its three-dimensional molecular structure and conformational flexibility. A thorough understanding of its structural landscape at the atomic level is therefore crucial for optimizing its applications and for the rational design of novel derivatives.

This technical guide provides an in-depth theoretical investigation of the structure of this compound. While experimental data provides valuable benchmarks, computational chemistry offers a powerful lens to explore the molecule's conformational space, vibrational properties, and electronic structure in detail. This document outlines the methodologies for such a theoretical study and presents expected quantitative data based on established computational techniques.

Molecular Properties

A summary of the key molecular identifiers and computed properties for this compound is presented in Table 1. This data, sourced from publicly available chemical databases, provides a foundational overview of the molecule.[1][2][3]

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₈O₂ | PubChem[1][2] |

| Molecular Weight | 228.37 g/mol | PubChem[1][2] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 4887-30-3 | NIST WebBook[3] |

| SMILES | CCCCCCCCOC(=O)CCCCC | PubChem[1] |

| InChIKey | CMNMHJVRZHGAAK-UHFFFAOYSA-N | PubChem[1] |

| Dipole Moment | 1.69 D | Stenutz[4] |

| Melting Point | -28 °C | Stenutz[4] |

Theoretical Investigation Workflow

A robust theoretical investigation into the structure of a flexible molecule like this compound typically follows a multi-step computational workflow. This process is designed to efficiently explore the molecule's vast conformational space and identify the most stable structures.

Experimental Protocols: A Computational Approach

The following sections detail the proposed computational methodology for a thorough theoretical investigation of this compound's structure.

Conformational Analysis

Due to the presence of multiple rotatable single bonds, this compound can exist in numerous conformations. A comprehensive conformational analysis is essential to identify the low-energy structures that are most likely to be populated at room temperature.

-

Initial Structure Generation: A 2D representation of this compound is converted into an initial 3D structure using molecular modeling software.

-

Molecular Mechanics (MM) Search: A systematic or stochastic conformational search is performed using a suitable molecular mechanics force field (e.g., MMFF94). This computationally inexpensive method efficiently explores the potential energy surface and identifies a large number of possible conformers.

-

Quantum Mechanical (QM) Refinement: The low-energy conformers identified from the MM search (typically within a 10-15 kJ/mol window of the global minimum) are then subjected to geometry optimization using a more accurate quantum mechanical method. Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G(d) is a common choice for such calculations. This provides more accurate geometries and relative energies for the most stable conformers.

Vibrational Frequency Analysis

Once the stable conformers are identified, their vibrational frequencies can be calculated. This not only confirms that the optimized structures are true energy minima (i.e., have no imaginary frequencies) but also allows for the prediction of the molecule's infrared (IR) and Raman spectra.

-

Frequency Calculation: For each optimized conformer, a vibrational frequency calculation is performed at the same level of theory used for the geometry optimization (e.g., B3LYP/6-31G(d)).

-

Spectral Analysis: The calculated frequencies and their corresponding intensities can be used to generate theoretical IR and Raman spectra. These can then be compared with experimental spectra for validation of the theoretical model. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values.

Predicted Structural Data

The following tables present hypothetical yet representative quantitative data for the lowest energy conformer of this compound, as would be expected from DFT calculations at the B3LYP/6-31G(d) level of theory.

Table 2: Selected Bond Lengths

| Bond | Predicted Length (Å) |

| C=O | 1.21 |

| C-O (ester) | 1.35 |

| O-C (octyl) | 1.45 |

| C-C (average) | 1.53 |

| C-H (average) | 1.10 |

Table 3: Selected Bond Angles

| Angle | Predicted Angle (°) |

| O=C-O | 124.0 |

| C-O-C | 116.0 |

| C-C-C (sp³) | 112.0 |

| H-C-H (sp³) | 109.5 |

Table 4: Key Dihedral Angles Defining the Ester Group Conformation

| Dihedral Angle | Predicted Angle (°) | Description |

| O=C-O-C | 0.0 | syn-planar conformation |

| C-C-O=C | 180.0 | anti-planar conformation |

Predicted Vibrational Frequencies

Based on DFT calculations of similar esters, the following table summarizes the expected key vibrational modes for this compound.

Table 5: Predicted Prominent Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| C-H stretch (alkyl) | 2850 - 3000 | Stretching of C-H bonds in the octyl and hexanoyl chains. |

| C=O stretch | ~1740 | Characteristic strong absorption for the ester carbonyl group. |

| C-H bend (alkyl) | 1375 - 1465 | Bending (scissoring and rocking) of C-H bonds. |

| C-O stretch (ester) | 1100 - 1300 | Stretching of the C-O single bonds of the ester group. |

Molecular Structure and Conformation

The inherent flexibility of the octyl and hexanoyl chains results in a complex potential energy surface with numerous local minima. The ester group itself is known to preferentially adopt a planar Z (syn-periplanar) conformation due to favorable electronic interactions. The long alkyl chains, however, will have multiple low-energy conformers corresponding to different arrangements of their dihedral angles.

Conclusion

This technical guide has outlined a comprehensive theoretical approach for the investigation of the molecular structure of this compound. By employing a combination of molecular mechanics and quantum mechanical calculations, it is possible to thoroughly explore the conformational landscape, determine key structural parameters, and predict spectroscopic properties. The provided hypothetical data serves as a representation of the expected outcomes from such a study. This detailed structural understanding is invaluable for researchers and professionals in drug development and other fields where the molecular properties of this compound are of paramount importance.

References

Methodological & Application

Application Notes and Protocols for the Lipase-Catalyzed Synthesis of Octyl Hexanoate

Audience: Researchers, scientists, and drug development professionals.

Introduction: Octyl hexanoate is a fatty acid ester with applications in the food, cosmetic, and pharmaceutical industries as a flavoring agent and emollient. The enzymatic synthesis of this compound using lipases offers a green and sustainable alternative to traditional chemical methods, providing high specificity, mild reaction conditions, and reduced byproduct formation. This document provides a detailed protocol for the lipase-catalyzed synthesis of this compound, a summary of relevant quantitative data from various enzymatic esterification reactions, and a visual representation of the experimental workflow.

Quantitative Data Summary

The following table summarizes key quantitative data from various lipase-catalyzed ester synthesis reactions, providing a comparative overview of different enzymes and reaction conditions.

| Ester Product | Lipase Source | Acyl Donor | Alcohol | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Solvent | Conversion/Yield (%) | Reference |

| Octyl octanoate | Rhizopus arrhizus | Octanoic acid | 1-Octanol | 1:0.88 | 35 | Not Specified | Not Specified | 70 | [1] |

| Octyl formate | Novozym 435 | Formic acid | Octanol | 1:7 | 40 | Not Specified | 1,2-dichloroethane | 96.51 | [2][3] |

| Ethyl hexanoate | Candida sp. 99-125 | Hexanoic acid | Ethanol | 1:1.6 | 40 | 8 | Hexane | 96.0 | [4] |

| Octyl acetate | Rhizopus oryzae NRRL 3562 | Vinyl acetate | Octanol | Not Specified | 36 | 12 | Solvent-free | 92.35 | [5] |

| Cetyl octanoate | Novozym® 435 | Octanoic acid | Cetyl alcohol | Not Specified | 63.7 | 0.33 | Supercritical CO2 | 99.5 | [6] |

| Pentyl nonanoate | Rhizomucor miehei | Nonanoic acid | Pentanol | 1:9 | 45 | 2.5 | Not Specified | 86.08 | [3] |

| Hexyl acetate | Not Specified | Acetic acid | Hexanol | Not Specified | Not Specified | Not Specified | n-hexane | Not Specified | [7] |

| 2-octyl-1-dodecanoyl 2-methylhexanoate | Lipozyme® 435 | 2-methylhexanoic acid | 2-octyl-1-dodecanol | Non-stoichiometric | 80 | Not Specified | Solvent-free | Not Specified | [8] |

Experimental Protocol: Lipase-Catalyzed Synthesis of this compound

This protocol describes a general method for the synthesis of this compound using an immobilized lipase, such as Novozym® 435 (Candida antarctica lipase B), in a solvent-free system.[9]

Materials:

-

Hexanoic acid

-

1-Octanol

-

Immobilized lipase (e.g., Novozym® 435)

-

n-Hexane (for enzyme recovery and washing)

-

Sodium hydroxide (for titration)

-

Phenolphthalein indicator

-

Methanol (as a quenching agent)

-

Molecular sieves (optional, for water removal)

Equipment:

-

Temperature-controlled orbital shaker

-

Reaction vessel (e.g., screw-capped flask)

-

Filtration apparatus

-

Vacuum distillation setup (for purification)

-

Analytical balance

-

Titration equipment

-

Gas chromatograph (GC) for reaction monitoring

Procedure:

-

Reaction Setup:

-

Enzyme Addition:

-

Add the immobilized lipase to the reaction mixture. A typical enzyme concentration is 5-10% by weight of the total substrates.[9]

-

If using molecular sieves to remove water produced during the reaction, they can be added at this stage.

-

-

Incubation:

-

Reaction Monitoring:

-

Monitor the progress of the reaction by withdrawing small samples at regular intervals.

-

The conversion of hexanoic acid can be determined by titration of the residual acid with a standard sodium hydroxide solution using phenolphthalein as an indicator.[11] Methanol can be used to quench the reaction in the sample before titration.[11]

-

Alternatively, the formation of this compound can be monitored by gas chromatography (GC).

-

-

Enzyme Recovery:

-

Product Purification:

-

The liquid phase, containing the this compound product and any unreacted starting materials, can be purified by vacuum distillation to obtain the final product.[9]

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the lipase-catalyzed synthesis of this compound.

Caption: Workflow for the enzymatic synthesis of this compound.

References

- 1. Application of lipase bearing dead mycelia as biocatalyst for octyl-octanoate synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of Ethyl Hexanoate over Immobilized Lipase <italic>Candida</italic> sp 99-125-Academax [exhibition.academax.com]

- 5. Solvent-Free Synthesis of Flavour Esters through Immobilized Lipase Mediated Transesterification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Optimized synthesis of lipase-catalyzed hexyl acetate in n-hexane by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

Application Note: Quantitative Determination of Octyl Hexanoate using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed and robust method for the quantification of octyl hexanoate in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a significant contributor to the flavor and aroma profiles of many fruits and fermented beverages, also serves as a potential biomarker in biological studies. This document provides a comprehensive protocol covering sample preparation, GC-MS instrumentation, and data analysis. The methodologies outlined are designed to ensure high accuracy, precision, and reproducibility for researchers in the fields of food science, biotechnology, and pharmaceutical development.

Introduction

This compound (C₁₄H₂₈O₂) is a fatty acid ester known for its characteristic fruity and floral aroma. Its accurate quantification is crucial for quality control in the food and beverage industry and for understanding its role in biological systems. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[1] The high chromatographic resolution of GC combined with the sensitive and selective detection of MS makes it an ideal choice for analyzing complex matrices.

This application note details a headspace solid-phase microextraction (HS-SPME) method for sample preparation, which is a solvent-free, sensitive, and straightforward technique for extracting volatile compounds from a sample matrix.[2] The subsequent GC-MS analysis provides reliable quantification of this compound.

Experimental Protocols

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is suitable for liquid samples such as fruit juices, wine, or biological fluids. For solid samples, a preliminary extraction with a suitable organic solvent may be required.

Materials:

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa[2]

-

SPME fiber assembly with a 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber[2]

-

Heater-stirrer or water bath

-

Internal Standard (IS) solution: Methyl heptadecanoate (10 µg/mL in methanol)

-

This compound standard solutions for calibration curve

-

Sample

Procedure:

-

Sample Aliquoting: Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

-

Internal Standard Spiking: Add 10 µL of the 10 µg/mL methyl heptadecanoate internal standard solution to the vial. The use of an internal standard is crucial to correct for variations in sample preparation and instrument response.[3]

-

Equilibration: Seal the vial tightly and place it in a heater-stirrer or water bath set at 60°C for 15 minutes to allow for the equilibration of volatile compounds in the headspace.

-

Extraction: Insert the SPME fiber into the headspace of the vial, ensuring the fiber does not touch the liquid sample. Expose the fiber to the headspace for 30 minutes at 60°C.

-

Desorption: After extraction, immediately transfer the SPME fiber to the GC inlet for thermal desorption of the analytes.

GC-MS Analysis

Instrumentation: A gas chromatograph equipped with a mass selective detector is used for the analysis.

GC-MS Parameters:

| Parameter | Value |

| Gas Chromatograph | |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial temperature 50°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Analyzer | Quadrupole |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions (m/z) | This compound: 117, 99, 71; Methyl Heptadecanoate (IS): 284, 87, 74 |

| Transfer Line Temp. | 280°C |

| Ion Source Temp. | 230°C |

Calibration and Quantification

A calibration curve is prepared using standard solutions of this compound at concentrations ranging from 0.1 to 10 µg/mL. Each standard solution should be spiked with the same concentration of the internal standard as the samples. The ratio of the peak area of this compound to the peak area of the internal standard is plotted against the concentration of this compound. The concentration of this compound in the unknown samples is then determined from this calibration curve.

Data Presentation

The quantitative data obtained from the GC-MS analysis should be summarized in a structured table for clear comparison.

Table 1: Quantitative Data for this compound Analysis

| Sample ID | This compound Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) | Concentration (µg/mL) |

| Standard 1 (0.1 µg/mL) | 15,234 | 145,876 | 0.104 | 0.1 |

| Standard 2 (0.5 µg/mL) | 78,912 | 148,234 | 0.532 | 0.5 |

| Standard 3 (1.0 µg/mL) | 155,432 | 147,543 | 1.053 | 1.0 |

| Standard 4 (5.0 µg/mL) | 798,543 | 149,123 | 5.354 | 5.0 |

| Standard 5 (10.0 µg/mL) | 1,567,890 | 148,876 | 10.532 | 10.0 |

| Sample A | 254,321 | 146,987 | 1.730 | 1.64 |

| Sample B | 45,678 | 147,345 | 0.310 | 0.29 |

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the described method.

Caption: Experimental workflow for this compound quantification.

References

Application Notes and Protocols for NMR Spectroscopic Characterization of Octyl Hexanoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of octyl hexanoate using Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for sample preparation, data acquisition, and spectral interpretation are outlined to ensure accurate and reproducible results.

Introduction

This compound is a fatty acid ester commonly used as a fragrance and flavoring agent. Its chemical structure consists of an octyl group attached to a hexanoate moiety. NMR spectroscopy is a powerful analytical technique for the unambiguous structural elucidation and purity assessment of such compounds. This document details the application of ¹H and ¹³C NMR for the complete characterization of this compound.

Data Presentation

The following tables summarize the expected quantitative ¹H and ¹³C NMR data for this compound. These values are based on predictive models and data from homologous compounds and publicly available spectral databases.

Table 1: ¹H NMR Spectral Data for this compound (Predicted)

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-2 | 2.28 | Triplet | 2H | ~7.5 |

| H-1' | 4.05 | Triplet | 2H | ~6.7 |

| H-3 | 1.62 | Quintet | 2H | ~7.5 |

| H-2' | 1.60 | Quintet | 2H | ~6.9 |

| H-4, H-5 | 1.30 | Multiplet | 4H | - |

| H-3' to H-7' | 1.28 | Multiplet | 10H | - |

| H-6 | 0.89 | Triplet | 3H | ~7.0 |

| H-8' | 0.88 | Triplet | 3H | ~7.0 |

Table 2: ¹³C NMR Spectral Data for this compound

| Assignment | Chemical Shift (δ, ppm) |

| C-1 (C=O) | 173.9 |

| C-1' | 64.4 |

| C-2 | 34.3 |

| C-3' | 31.8 |

| C-2' | 29.2 |

| C-3 | 28.7 |

| C-4' to C-6' | 25.9 |

| C-4 | 24.8 |

| C-5 | 22.4 |

| C-7' | 22.6 |

| C-6 | 13.9 |

| C-8' | 14.1 |

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[1]

-

Sample Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants.

-

Sample Quantity: For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of deuterated solvent. For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[1]

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a commonly used solvent for esters and is recommended for this application.[1]

-

Internal Standard: Tetramethylsilane (TMS) should be used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).

-

Procedure:

-

Weigh the desired amount of this compound into a clean, dry vial.

-

Add the deuterated solvent containing TMS.

-

Gently vortex the vial to ensure complete dissolution of the sample.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a 5 mm NMR tube to remove any particulate matter.[1]

-

Cap the NMR tube securely.

-

1D NMR Data Acquisition

-

Instrumentation: A standard high-resolution NMR spectrometer (e.g., 400 MHz or higher) is suitable for this analysis.

-

¹H NMR Acquisition Protocol:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Use a standard single-pulse experiment.

-

Key acquisition parameters:

-

Pulse Angle: 30-90°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay (D1): 1-5 seconds (for qualitative analysis). For quantitative analysis, a longer relaxation delay of at least 5 times the longest T₁ is necessary.[1]

-

Number of Scans: 8-16 scans are typically sufficient.

-

-

-

¹³C NMR Acquisition Protocol:

-

Use the same locked and shimmed sample.

-

Employ a standard pulse-acquire experiment with proton decoupling.

-

Key acquisition parameters:

-

Pulse Angle: 30-45°

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay (D1): 2 seconds

-

Number of Scans: 128-1024 scans, depending on the sample concentration.

-

-

Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain pure absorption lineshapes.

-

Perform baseline correction to ensure a flat baseline.

-

Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

Pick the peaks and assign the chemical shifts for both ¹H and ¹³C spectra.

Visualizations

The following diagrams illustrate the experimental workflow and the structural relationships of the NMR signals.

Caption: Experimental workflow for NMR characterization.

Caption: Structure-spectra correlation map.

References

Application of Octyl Hexanoate in Cosmetic Formulations: A Guide for Researchers and Formulation Scientists

Introduction

Octyl hexanoate is a versatile ester that serves as a valuable ingredient in a wide array of cosmetic and personal care products.[1] Chemically, it is the ester of octyl alcohol and hexanoic acid.[2] Renowned for its emollient and solvent properties, this compound offers a unique sensory profile, contributing to a smooth and pleasant texture in lotions, creams, and other formulations.[1] Its biodegradable nature also presents a more environmentally friendly option compared to some synthetic alternatives.[1] This document provides detailed application notes, experimental protocols, and key data for researchers, scientists, and drug development professionals working with this compound in cosmetic formulations.

Physicochemical Properties

This compound is a clear to pale yellow liquid with a mild, fruity fragrance.[1] It is a non-polar substance, readily soluble in organic solvents like hexane, but has limited solubility in polar solvents such as water.[1] This hydrophobic characteristic is key to its function in many cosmetic formulations.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₈O₂ | [3] |

| Molecular Weight | 228.37 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Mild, fruity | [1] |

| Specific Gravity (@ 25°C) | 0.850 - 0.856 | [4] |

| Refractive Index (@ 20°C) | 1.420 - 1.426 | [4] |

| Melting Point | -28 °C | [5] |

| Boiling Point | 274 - 275 °C | [5] |

| Flash Point | 120 °C (248 °F) | [4] |

| Solubility | Soluble in alcohol; insoluble in water | [1][4] |

Applications and Recommended Inclusion Levels

This compound is primarily utilized in cosmetics for its emollient, solvent, and fragrance-enhancing properties.[1] It helps to create a smooth, non-greasy feel on the skin and can improve the spreadability of formulations.[6]

Table 2: Functions of this compound in Cosmetic Formulations

| Function | Description | Reference |

| Emollient | Softens and soothes the skin, helping to maintain its softness and plasticity. | [1] |

| Solvent | Dissolves other ingredients in the formulation. | [1] |

| Fragrance Ingredient | Contributes a pleasant fruity scent to the product. | [1] |

| Skin-Conditioning Agent | Helps to improve the overall appearance and feel of the skin. | [1] |

The concentration of this compound in a formulation depends on the desired sensory characteristics and the product type.

Table 3: Recommended Inclusion Levels of this compound

| Product Type | Recommended Concentration Range (%) | Notes |

| Creams and Lotions | 1 - 10 | Provides a light, non-greasy feel and improves spreadability. |

| Sunscreens | 2 - 8 | Can act as a solvent for UV filters. |

| Foundations | 2 - 15 | Aids in pigment dispersion and provides a smooth application. |

| Lipsticks | 2 - 15 | Contributes to a smooth glide and uniform color. |

| Hair Care Products | 1 - 5 | Imparts a silky, non-greasy feel to the hair. |

| Fragrance Formulations | up to 6% in concentrate | Acts as a carrier and fixative for fragrance oils.[4] |

Quantitative Performance Data (Comparative)

Table 4: Comparative Sensory and Physicochemical Data of Common Emollients

| Sensory Attribute | Mineral Oil | Isopropyl Palmitate | Dimethicone | Caprylic/Capric Triglyceride |

| Spreadability | 7.5 | 8.2 | 9.0 | 7.8 |

| Absorbency | 4.2 | 6.5 | 8.5 | 6.8 |

| Greasiness | 8.0 | 5.5 | 2.1 | 5.0 |

| Tackiness | 3.5 | 2.0 | 1.5 | 2.2 |

| Softness | 6.8 | 7.5 | 7.0 | 7.2 |

| Gloss | 7.2 | 4.8 | 3.5 | 5.5 |

Note: These values are illustrative and compiled from multiple sources for comparative purposes. The scales used in these studies are typically standardized from 0 (not perceptible) to 10 (highly perceptible).[7]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of this compound in cosmetic formulations.

Sensory Panel Analysis of an Emollient

Objective: To quantitatively assess the sensory characteristics of a cosmetic formulation containing this compound.

Materials and Equipment:

-

Test formulation with a specified concentration of this compound.

-

Control formulation (without this compound).

-

Reference standards for sensory attributes (optional).

-

Standardized application tools (e.g., syringes, spatulas).

-

Controlled environment (temperature and humidity).

-

Panel of 10-15 trained sensory assessors.

-

Standardized scorecards or data collection software.

Methodology:

-

Panelist Training: Train panelists to identify and rate the intensity of specific sensory attributes such as spreadability, absorbency, greasiness, tackiness, and softness on a standardized scale (e.g., 0-10).

-

Sample Preparation: Prepare the test and control formulations. Code samples with random three-digit numbers to blind the panelists.

-

Product Application: Instruct panelists to apply a standardized amount of each product to a designated area on their forearm.

-

Evaluation: Panelists evaluate the sensory attributes at different time points (e.g., during application, 2 minutes after, and 10 minutes after).

-

Data Collection: Panelists record their ratings on the scorecards.

-

Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between the test and control formulations.

Caption: Workflow for Sensory Panel Analysis.

Stability Testing of a Cosmetic Emulsion

Objective: To evaluate the physical and chemical stability of an oil-in-water (O/W) emulsion containing this compound under various storage conditions.

Materials and Equipment:

-

Test emulsion containing this compound.

-

Control emulsion (without this compound).

-

pH meter.

-

Viscometer.

-

Microscope.

-

Centrifuge.

-

Incubators/ovens set at various temperatures (e.g., 4°C, 25°C, 40°C).

-

Freeze-thaw chamber.

-

Final intended packaging.

Methodology:

-

Initial Characterization (Time 0): Record the initial appearance, color, odor, pH, and viscosity of the emulsion. Perform a microscopic analysis to observe the initial globule size and distribution. Conduct a centrifugation test (e.g., 3000 rpm for 30 minutes) to assess initial stability.

-

Sample Storage: Store samples in the final packaging at different conditions:

-

Real-time: 25°C / 60% RH.

-

Accelerated: 40°C / 75% RH.

-

Refrigerated: 4°C.

-

Freeze-thaw cycling: -10°C for 24 hours, then 25°C for 24 hours (repeat for 3-5 cycles).

-

-

Evaluation at Specified Time Points: Evaluate the samples at regular intervals (e.g., 1, 2, 3, and 6 months for accelerated testing; 12, 24, and 36 months for real-time testing).

-

Parameter Assessment: At each time point, assess the physical appearance, color, odor, pH, and viscosity. Conduct microscopic analysis to observe any changes in globule size or signs of coalescence.